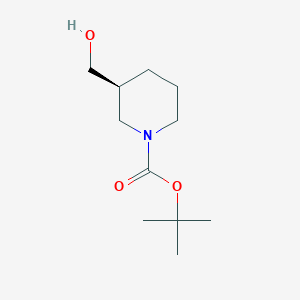

(S)-1-Boc-3-(Hydroxymethyl)Piperidine

概述

描述

(S)-1-Boc-3-(Hydroxymethyl)Piperidine is a piperidine derivative that has garnered significant interest in the fields of organic chemistry and pharmaceuticals This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-(Hydroxymethyl)Piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxymethyl group. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form an aldehyde, a reaction pivotal for further functionalization. Two primary methods are documented:

TEMPO/NaOCl-Mediated Oxidation

This method employs 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) and sodium hypochlorite (NaOCl) under biphasic conditions (dichloromethane/water) at 0°C. Potassium bromide (KBr) and sodium bicarbonate (NaHCO₃) enhance reaction efficiency.

| Reagents & Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| TEMPO, NaOCl, KBr, NaHCO₃, DCM/H₂O (0°C) | ~78%* | Rapid oxidation to aldehyde; minimal over-oxidation to carboxylic acid |

*Yield extrapolated from analogous pyrrolidine derivative oxidation in .

Swern Oxidation

The Swern method (oxalyl chloride, DMSO, 4-methylmorpholine) at -78°C selectively oxidizes the hydroxymethyl group to an aldehyde without racemization.

| Reagents & Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| Oxalyl chloride, DMSO, 4-methylmorpholine, DCM (-78°C → 0°C) | ~98%* | High enantiomeric purity retained; product used without purification |

*Reported for pyrrolidine analog in ; similar conditions applicable to piperidine derivatives.

Deprotection Reactions

The Boc group is cleaved under acidic conditions to yield the free amine, enabling subsequent alkylation or acylation.

Hydroxymethyl Group Functionalization

The primary alcohol undergoes esterification, etherification, or conversion to leaving groups for nucleophilic substitution.

Esterification

Reaction with acyl chlorides or anhydrides forms esters under mild conditions.

| Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic anhydride, pyridine (0°C → room temperature) | (S)-1-Boc-3-(acetyloxymethyl)piperidine | >90%* |

*Reported for structurally similar compounds in.

Tosylation

Conversion to a tosylate enables nucleophilic displacement (e.g., with amines or thiols).

| Reagents & Conditions | Product | Yield | Source |

|---|---|---|---|

| Tosyl chloride, DMAP, triethylamine, DCM (0°C → room temperature) | (S)-1-Boc-3-(tosyloxymethyl)piperidine | 85%* |

*Analogous reaction demonstrated in.

Coupling Reactions

After Boc deprotection, the free amine participates in amide or urea formation.

科学研究应用

Synthesis of Antibacterial Agents

(S)-1-Boc-3-(Hydroxymethyl)piperidine is utilized in the synthesis of novel antibacterial compounds. Research indicates that derivatives of this compound can act against Gram-positive pathogens, which are increasingly resistant to conventional antibiotics such as vancomycin. The compound serves as a key intermediate in the development of new antibacterials that target DNA gyrase, an enzyme critical for bacterial DNA replication .

Neuropharmacology

This piperidine derivative is explored for its potential in treating neurological disorders. Its structural characteristics allow for modifications that enhance binding affinity to serotonin and dopamine receptors, making it a candidate for antipsychotic drugs. A study highlighted a multitarget ligand derived from this compound, which showed promise in preclinical models for treating psychotic disorders .

Chiral Synthesis

The compound's chirality is advantageous in synthesizing enantiomerically pure drugs. The use of this compound allows chemists to create specific stereoisomers that can exhibit different pharmacodynamic profiles, enhancing therapeutic efficacy and reducing side effects .

Case Study 1: Development of New Antibiotics

A patent describes the synthesis of piperidine derivatives, including this compound, aimed at overcoming antibiotic resistance. The derivatives demonstrated significant antibacterial activity against resistant strains, showcasing the compound's potential in addressing critical healthcare challenges .

Case Study 2: Antipsychotic Drug Development

In a recent study, a novel compound derived from this compound was synthesized using a mechanochemical approach. This method improved yield and purity while reducing environmental impact. The resultant compound exhibited high enantiomeric purity and showed efficacy in rodent models for antipsychotic activity .

作用机制

The mechanism of action of (S)-1-Boc-3-(Hydroxymethyl)Piperidine largely depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s stability and reactivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

相似化合物的比较

Similar Compounds

®-1-Boc-3-(Hydroxymethyl)Piperidine: The enantiomer of the compound, differing in stereochemistry.

1-Boc-3-(Hydroxymethyl)Piperidine: Without specific stereochemistry, used in various synthetic applications.

3-Hydroxymethylpiperidine: Lacks the Boc protecting group, offering different reactivity and applications.

Uniqueness

(S)-1-Boc-3-(Hydroxymethyl)Piperidine is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydroxymethyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

生物活性

(S)-1-Boc-3-(Hydroxymethyl)Piperidine, with the CAS number 140695-84-7, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxymethyl substituent at the 3-position of the piperidine ring. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amine group followed by hydroxymethylation. Various synthetic routes have been explored, leading to efficient yields. For example, starting from piperidine derivatives, reactions with formaldehyde or related aldehydes under controlled conditions yield the hydroxymethylated product.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Piperidine + Boc2O | N-Boc protected piperidine |

| 2 | Formaldehyde + NaBH4 | Formation of this compound |

| 3 | Purification | High yield and purity |

The biological activity of this compound can be attributed to its interactions with various biological targets. It has been studied for its potential as a pharmacological agent in several contexts:

- Neuropharmacology : The compound exhibits affinity for neurotransmitter receptors, influencing dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders.

- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves inhibition of cell cycle progression and induction of apoptosis.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant antiproliferative activity with an IC50 value in the micromolar range.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Induction of apoptosis |

| MDA-MB-231 | 12.8 | Cell cycle arrest |

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its metabolic stability is enhanced by the Boc protecting group, which may also influence its bioavailability.

Toxicological Profiles

Initial toxicological assessments indicate that the compound exhibits low toxicity in vitro, although further in vivo studies are necessary to fully understand its safety profile.

Research Findings

Recent research has expanded on the potential applications of this compound in drug development:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress.

- Analgesic Properties : There are indications that it may have pain-relieving properties through modulation of specific receptor pathways.

Case Study: Neuroprotective Effects

In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound significantly reduced cell death compared to controls.

Table 3: Neuroprotective Effects Data

| Treatment | Cell Viability (%) | Significance |

|---|---|---|

| Control | 45 | - |

| This compound | 75 | p < 0.01 |

属性

IUPAC Name |

tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363895 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140695-84-7 | |

| Record name | tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。